molecular formula C9H11NO3 B2630577 Ethyl 5-amino-2-hydroxybenzoate CAS No. 62773-65-3

Ethyl 5-amino-2-hydroxybenzoate

Cat. No. B2630577
Key on ui cas rn: 62773-65-3
M. Wt: 181.191
InChI Key: FYCPYYOESKUODV-UHFFFAOYSA-N
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Patent
US04933330

Procedure details

2-Hydroxy-5-aminobenzoic acid (40 g, 0.26 mole) was mixed with absolute ethanol (1 1) and concentrated sulphuric acid (40 ml) was slowly added after which the mixture was refluxed for 48 hours under nitrogen. The cooled reaction mixture was concentrated to about 350 ml, in vacuo, neutralized with 1M aqueous sodium hydrogen carbonate and extracted with ether (3×150 ml). The ethereal solution was washed with 1M sodium hydrogen carbonate (2×75 ml), water (2×75 ml), dried over anhydrous magnesium sulphate (25 g), activated carbon (2 g) was added, the solution was filtered and the filtrate evaporated to dryness. The product was recrystallized from water-ethanol (3:1) to give the title compound (10 g, 21%), m.p. 40°-43°. Found (Calc. for C9H11NO3) C 59.59 (59.66), H 6.13 (6.08), N 7.66 (7.73).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)N
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added after which the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours under nitrogen
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to about 350 ml, in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 ml)
WASH
Type
WASH
Details
The ethereal solution was washed with 1M sodium hydrogen carbonate (2×75 ml), water (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate (25 g), activated carbon (2 g)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from water-ethanol (3:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OCC)C=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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